molecular formula C13H22N2O4S B121595 Merocil CAS No. 143413-72-3

Merocil

Cat. No. B121595
M. Wt: 302.39 g/mol
InChI Key: WUYOSDQTOAOHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Merocil is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic aromatic compound that contains both nitrogen and sulfur atoms in its structure. Merocil has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Merocil has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, Merocil has been shown to reduce oxidative stress and improve cognitive function. In diabetes, it has been shown to reduce blood glucose levels and improve insulin sensitivity.

Mechanism Of Action

The mechanism of action of Merocil is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of signaling pathways. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, and reduce the production of melanin. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Biochemical And Physiological Effects

Merocil has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. It has been shown to scavenge free radicals and reduce oxidative stress, which can lead to various diseases. It has also been shown to reduce inflammation and inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

Merocil has various advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and it has been shown to have low toxicity in animal studies. However, its limitations include its cost and the need for further studies to determine its optimal dosage and efficacy.

Future Directions

There are various future directions for the study of Merocil, including its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Further studies are needed to determine its optimal dosage and efficacy in humans, as well as its potential side effects. Additionally, the development of novel synthesis methods and derivatives of Merocil could lead to the discovery of more potent and selective compounds.

Synthesis Methods

Merocil can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base. Another method involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a catalyst. The yield of Merocil varies depending on the method used, and it can be purified using various techniques such as column chromatography.

properties

CAS RN

143413-72-3

Product Name

Merocil

Molecular Formula

C13H22N2O4S

Molecular Weight

302.39 g/mol

IUPAC Name

1,3-dibutyl-5-hydroxy-5-methoxy-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H22N2O4S/c1-4-6-8-14-10(16)13(18,19-3)11(17)15(12(14)20)9-7-5-2/h18H,4-9H2,1-3H3

InChI Key

WUYOSDQTOAOHAL-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC

Canonical SMILES

CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC

Other CAS RN

143413-72-3

synonyms

merocil
N,N'-dibutyl-4,5-dihydro-5-hydroxy-5-methoxy-4-oxo-2-thiouracil

Origin of Product

United States

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